molecular formula C13H8F3N3O2S B14602243 1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene CAS No. 61174-49-0

1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene

Cat. No.: B14602243
CAS No.: 61174-49-0
M. Wt: 327.28 g/mol
InChI Key: QQBULNBZSFDNSB-UHFFFAOYSA-N
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Description

1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This particular compound is characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring, along with a sulfonyl group (-SO₂) which adds to its unique chemical properties.

Preparation Methods

The synthesis of 1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common reagents used in these reactions include sodium azide, reducing agents like LiAlH₄, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene involves the reactivity of the azido group. The azido group is highly reactive and can undergo various chemical transformations, such as cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, which can interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene can be compared with other similar compounds, such as:

The presence of the sulfonyl group in this compound adds to its uniqueness and enhances its reactivity in various chemical reactions.

Properties

CAS No.

61174-49-0

Molecular Formula

C13H8F3N3O2S

Molecular Weight

327.28 g/mol

IUPAC Name

1-(2-azidophenyl)sulfonyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8F3N3O2S/c14-13(15,16)9-5-1-3-7-11(9)22(20,21)12-8-4-2-6-10(12)18-19-17/h1-8H

InChI Key

QQBULNBZSFDNSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2N=[N+]=[N-]

Origin of Product

United States

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